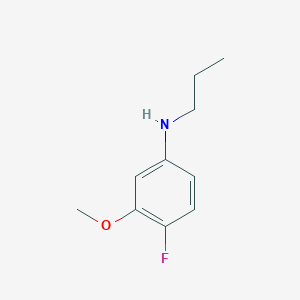
4-fluoro-3-methoxy-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methoxy-N-propylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a propylamine group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methoxy-N-propylaniline typically involves multiple steps:
Nitration and Reduction: The starting material, 4-fluoro-3-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine group is then alkylated using propyl halides under basic conditions to introduce the propyl group.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce nitro compounds to amines.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors can be employed for the nitration and reduction steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methoxy-N-propylaniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution reactions, especially due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH₄ in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various nucleophiles like methoxy or amino groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methoxy-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism by which 4-fluoro-3-methoxy-N-propylaniline exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: The compound may modulate pathways related to signal transduction and cellular communication, influencing biological processes such as cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.
3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.
4-Fluoro-3-methoxy-N-methylaniline: Similar but with a methyl group instead of a propyl group.
Uniqueness
4-Fluoro-3-methoxy-N-propylaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
4-fluoro-3-methoxy-N-propylaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI-Schlüssel |
SFCCUPYWJVHXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC(=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


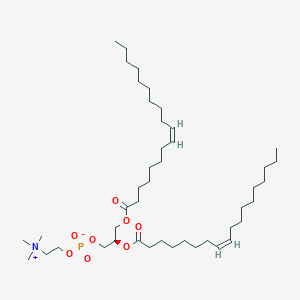


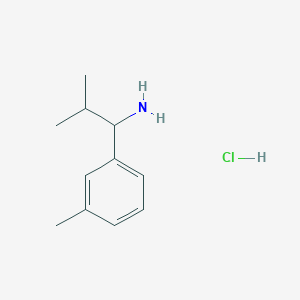


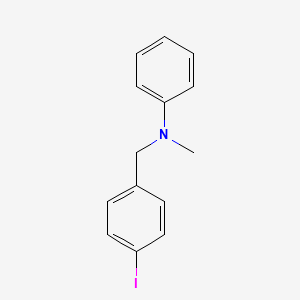
![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)


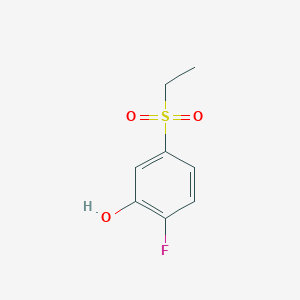

![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

